1-(Aminomethyl)cyclopentanol hydrochloride
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Overview
Description
1-(Aminomethyl)cyclopentanol hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with an aminomethyl group and a hydroxyl group. It is commonly used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of 1-(Aminomethyl)cyclopentanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 1-Hydroxycyclopentane carbonitrile.
Reduction: The nitrile group is reduced to an amine using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Hydrolysis: The resulting amine is then hydrolyzed to form 1-(Aminomethyl)cyclopentanol.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(Aminomethyl)cyclopentanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced further to modify the aminomethyl group.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions, where the amine can be replaced by other nucleophiles.
Acid-Base Reactions: The hydrochloride salt can participate in acid-base reactions, where the hydrochloride can be neutralized to form the free base.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Aminomethyl)cyclopentanol hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopentanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
1-(Aminomethyl)cyclopentanol hydrochloride can be compared with similar compounds such as:
1-(Aminomethyl)cyclohexanol hydrochloride: This compound has a similar structure but with a cyclohexane ring instead of a cyclopentane ring, leading to different chemical properties and reactivity.
1-(Aminomethyl)cyclopropanol hydrochloride: This compound has a cyclopropane ring, which introduces ring strain and affects its stability and reactivity.
1-(Aminomethyl)cyclobutanol hydrochloride: This compound has a cyclobutane ring, offering different steric and electronic properties compared to the cyclopentane ring.
The uniqueness of this compound lies in its balanced ring size, which provides a good combination of stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(aminomethyl)cyclopentan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-5-6(8)3-1-2-4-6;/h8H,1-5,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOANFOSYSMOKJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610831 |
Source
|
Record name | 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76066-27-8 |
Source
|
Record name | 1-(Aminomethyl)cyclopentan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10610831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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